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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333 Get Quote

To the Researcher: Initial searches for the chemical formula C17H18ClN3O4 did not yield a

definitively corresponding compound. It is highly probable that this formula contains a

typographical error. The closest well-documented chemical entity is 4-chloro-N-(6,7-dimethoxy-

4-oxo-1H-quinazolin-2-yl)benzamide, with the molecular formula C17H14ClN3O4. This guide

will proceed by outlining the general principles and methodologies for studying the solubility

and stability of such a compound, which can be applied once the specific molecule of interest is

confirmed.

Compound Identification and Characterization
Prior to initiating comprehensive solubility and stability studies, it is imperative to unequivocally

identify and characterize the compound in question.

1.1. Structure and Physicochemical Properties

The foundational step involves confirming the molecular structure and fundamental

physicochemical properties. For a compound like 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-

quinazolin-2-yl)benzamide, this would include:

Molecular Weight: 359.77 g/mol

Appearance: Crystalline solid (predicted)

pKa: (Predicted values would be determined using computational tools)
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LogP: (Predicted value would be determined to estimate lipophilicity)

1.2. Purity Assessment

The purity of the active pharmaceutical ingredient (API) must be rigorously assessed to ensure

that observed solubility and stability characteristics are not influenced by impurities. Standard

analytical techniques for purity determination include:

High-Performance Liquid Chromatography (HPLC) with UV detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Differential Scanning Calorimetry (DSC)

Solubility Studies
The solubility of a drug substance is a critical determinant of its bioavailability and plays a

pivotal role in formulation development.

2.1. Equilibrium Solubility Determination

Equilibrium solubility is typically determined by the shake-flask method.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

Preparation: An excess amount of the compound is added to a series of vials containing

different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate

physiological conditions).

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g.,

25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium

is reached.

Sample Collection and Analysis: After equilibration, the suspensions are filtered through a

suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids. The concentration of
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the dissolved compound in the filtrate is then quantified using a validated analytical method,

typically HPLC-UV.

Data Presentation:

Table 1: Equilibrium Solubility of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-

yl)benzamide in Various Solvents

Solvent/Buffer (pH) Temperature (°C) Solubility (mg/mL)

0.1 N HCl (pH 1.2) 25 Data to be determined

Acetate Buffer (pH 4.5) 25 Data to be determined

Phosphate Buffer (pH 6.8) 25 Data to be determined

Phosphate Buffer (pH 7.4) 25 Data to be determined

Water 25 Data to be determined

Ethanol 25 Data to be determined

Propylene Glycol 25 Data to be determined

0.1 N HCl (pH 1.2) 37 Data to be determined

Acetate Buffer (pH 4.5) 37 Data to be determined

Phosphate Buffer (pH 6.8) 37 Data to be determined

Phosphate Buffer (pH 7.4) 37 Data to be determined

2.2. Intrinsic Dissolution Rate (IDR)

The IDR is a measure of the dissolution rate of a pure substance under constant surface area

conditions.

Experimental Protocol: Intrinsic Dissolution Rate (Wood's Apparatus)

Compact Preparation: A known amount of the compound is compressed into a die with a

fixed surface area using a hydraulic press.
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Dissolution Testing: The die is placed in a dissolution vessel containing a known volume of

dissolution medium maintained at a constant temperature (e.g., 37 °C). The apparatus is

rotated at a constant speed (e.g., 100 rpm).

Sample Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time

intervals and analyzed by HPLC-UV to determine the concentration of the dissolved

compound. The amount of drug dissolved per unit area is plotted against time, and the slope

of the linear portion of the curve represents the intrinsic dissolution rate.

Data Presentation:

Table 2: Intrinsic Dissolution Rate of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-

yl)benzamide

Dissolution
Medium (pH)

Temperature (°C)
Rotation Speed
(rpm)

IDR (mg/cm²/min)

0.1 N HCl (pH 1.2) 37 100 Data to be determined

Phosphate Buffer (pH

6.8)
37 100 Data to be determined

Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and identify

appropriate storage conditions.

3.1. Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products

and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

Stress Conditions: Solutions of the compound are subjected to various stress conditions,

including:

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
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Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: The solid compound is stored at 80 °C for 48 hours.

Photostability: The solid compound and its solution are exposed to light providing an

overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet

energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to

separate the parent compound from its degradation products. Mass spectrometry can be

used to identify the structure of the degradation products.

3.2. ICH Stability Studies

Formal stability studies are conducted under conditions recommended by the International

Council for Harmonisation (ICH).

Experimental Protocol: Long-Term and Accelerated Stability Testing

Storage Conditions: The drug substance is stored in controlled environment chambers under

the following conditions:

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24,

and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

Analysis: At each time point, the samples are tested for appearance, assay, degradation

products, and other relevant quality attributes.

Data Presentation:
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Table 3: Accelerated Stability Data for 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-

yl)benzamide at 40 °C / 75% RH

Time (Months) Appearance Assay (%) Total Impurities (%)

0 Conforms 99.8 0.15

3 Data to be determined Data to be determined Data to be determined

6 Data to be determined Data to be determined Data to be determined
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To cite this document: BenchChem. [In-depth Technical Guide: Solubility and Stability of
C17H18ClN3O4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576333#c17h18cln3o4-solubility-and-stability-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b576333#c17h18cln3o4-solubility-and-stability-studies
https://www.benchchem.com/product/b576333#c17h18cln3o4-solubility-and-stability-studies
https://www.benchchem.com/product/b576333#c17h18cln3o4-solubility-and-stability-studies
https://www.benchchem.com/product/b576333#c17h18cln3o4-solubility-and-stability-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b576333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

